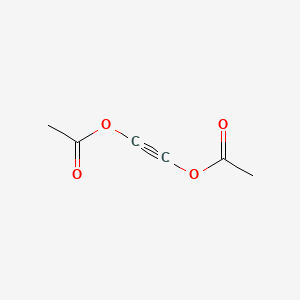
Ethyndiol Diacetate
Overview
Description
It is primarily used as a progestin in oral contraceptives, often in combination with an estrogen such as ethinylestradiol . This compound is known for its role in preventing pregnancy by mimicking the effects of natural progesterone.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyndiol Diacetate is synthesized through a multi-step process starting from norethisterone. The key steps involve the acetylation of norethisterone to form the diacetate ester. The reaction typically involves the use of acetic anhydride and a catalyst such as pyridine under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is preserved in well-closed, light-resistant containers to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: Ethyndiol Diacetate undergoes various chemical reactions, including:
Hydrolysis: The diacetate ester can be hydrolyzed to yield ethynodiol and acetic acid.
Oxidation: The compound can be oxidized to form norethisterone, its active metabolite.
Reduction: Reduction reactions can modify the ethynyl group, potentially altering its biological activity.
Common Reagents and Conditions:
Hydrolysis: Typically involves aqueous acidic or basic conditions.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Major Products Formed:
Hydrolysis: Ethynodiol and acetic acid.
Oxidation: Norethisterone.
Reduction: Modified ethynyl derivatives.
Scientific Research Applications
Ethyndiol Diacetate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the study of steroidal compounds.
Biology: Investigated for its effects on cellular processes and hormone receptor interactions.
Medicine: Primarily used in the formulation of oral contraceptives. It is also studied for its potential therapeutic effects in conditions like endometriosis and abnormal uterine bleeding.
Industry: Utilized in the pharmaceutical industry for the production of contraceptive pills
Mechanism of Action
Ethyndiol Diacetate acts as a progestin by mimicking the effects of natural progesterone. It binds to progesterone receptors in the body, leading to the suppression of ovulation. The compound maintains high levels of synthetic progesterone, tricking the body into thinking that ovulation has already occurred, thereby preventing the release of eggs from the ovaries . Additionally, it has weak androgenic and estrogenic activity, contributing to its overall hormonal effects .
Comparison with Similar Compounds
Norethisterone: The active metabolite of Ethyndiol Diacetate, used in various hormonal contraceptives.
Ethinylestradiol: Often combined with this compound in oral contraceptives.
Mestranol: Another estrogen used in combination with this compound.
Uniqueness: this compound is unique due to its dual acetylation, which enhances its stability and bioavailability compared to its non-acetylated counterparts. Its ability to act as a prodrug, converting to norethisterone in the body, provides a controlled release of the active hormone, making it an effective component in contraceptive formulations .
Properties
IUPAC Name |
2-acetyloxyethynyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4/c1-5(7)9-3-4-10-6(2)8/h1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWZJWMTDFDIFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC#COC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















